molecular formula C16H16ClNO4 B2545272 2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol CAS No. 196700-34-2

2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2545272
CAS No.: 196700-34-2
M. Wt: 321.76
InChI Key: KLLOKWNLJQPSRZ-GIJQJNRQSA-N
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Description

2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenolic group, a methoxy group, and a chloro-substituted aromatic ring. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation of 5-chloro-2,4-dimethoxybenzaldehyde with 6-methoxyphenol in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include acidic or basic reagents, which facilitate the imine formation through the removal of water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenolic compounds.

Scientific Research Applications

2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic and imine groups can interact with biological macromolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.

    2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-4-methoxyphenol: Similar structure but with the methoxy group in a different position.

Uniqueness

The uniqueness of 2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the synthesis of new organic molecules and the exploration of its biological effects.

Properties

IUPAC Name

2-[(5-chloro-2,4-dimethoxyphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-20-13-6-4-5-10(16(13)19)9-18-12-7-11(17)14(21-2)8-15(12)22-3/h4-9,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLOKWNLJQPSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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